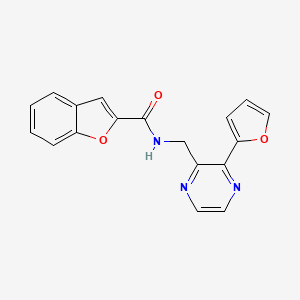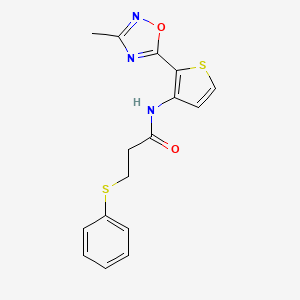![molecular formula C27H29N3O3 B2720834 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea CAS No. 1024365-35-2](/img/structure/B2720834.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea” is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain .
Applications De Recherche Scientifique
Synthesis and Configuration Analysis
The synthesis of optical isomers involving compounds structurally related to the target chemical has been explored, providing insight into the stereochemical configuration through reactions and subsequent analysis, including X-ray diffraction and CD spectra to establish absolute configurations for further enzyme-inhibition studies (Chrzanowska et al., 1987).
Cyclization and Biological Activity
Research on the cyclization of o-acylphenylacetic acids to produce isoquinoline derivatives, including discussions on the lactim-lactam tautomerism and their biological activity against various bacterial strains, indicates a broader interest in the structural class for antimicrobial applications (Nowicki & Fabrycy, 1976).
BRAFV600E Inhibition
Aryl phenyl ureas with specific substitutions have been identified as potent inhibitors of mutant and wild-type BRAF kinase, demonstrating pharmacokinetic properties suitable for therapeutic applications in cancer treatment through oral dosing in mouse tumor xenograft models (Holladay et al., 2011).
Antimicrobial Complexes
Studies have been conducted on the reaction of N-salicylideneglycinatoaquacopper(II) with urea and other nitrogenous bases to produce complexes with potential antimicrobial effects against a variety of bacterial, yeast, and filamentous fungi strains (Valent et al., 2002).
Enzyme Inhibition and Antioxidant Properties
Ureas derived from phenethylamines have been synthesized and evaluated for their inhibitory activities against enzymes like human carbonic anhydrase and acetylcholinesterase, as well as for their antioxidant properties, showcasing a potential for therapeutic applications in neurodegenerative diseases and cancer (Aksu et al., 2016).
Mécanisme D'action
Orientations Futures
The compound shows promising in vitro and in vivo pharmacological profile in rodents . It has been suggested as a suitable lead candidate for further evaluation . The results collected in the studies provide more evidence that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics .
Propriétés
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-17-11-18(2)13-22(12-17)30-27(31)29-21-7-5-19(6-8-21)14-24-23-16-26(33-4)25(32-3)15-20(23)9-10-28-24/h5-8,11-13,15-16H,9-10,14H2,1-4H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDAKLBEWMLAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

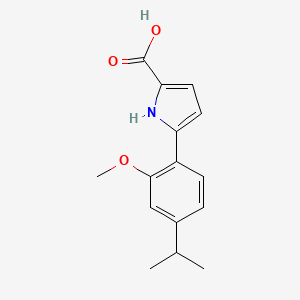
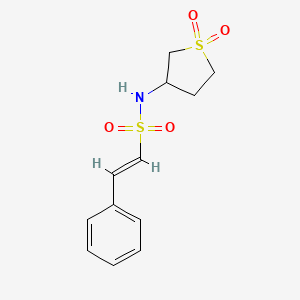
![3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2720754.png)
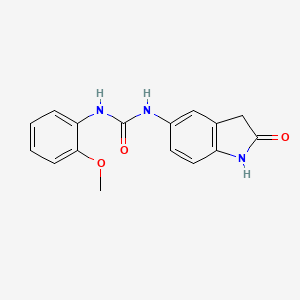
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2720758.png)
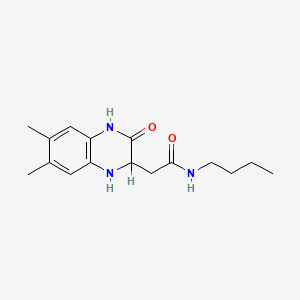
![3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2720763.png)
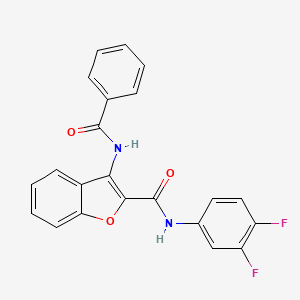
![Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2720766.png)
![4-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2720767.png)


